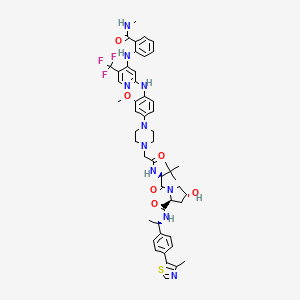

Fludarabine-Cl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fludarabine-Cl est un analogue synthétique de la nucléoside purique qui a montré un potentiel significatif dans le traitement de diverses malignités hématologiques. Il est connu pour sa capacité à inhiber la synthèse de l'ADN, ce qui en fait un agent chimiothérapeutique précieux . Ce composé est particulièrement efficace contre la leucémie lymphoïde chronique et le lymphome non hodgkinien .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse commence généralement par la préparation de la 2-fluoro-9-β-D-arabinofuranosyladenine (F-ara-A), qui est ensuite chlorée pour produire le Fludarabine-Cl . Les conditions réactionnelles impliquent souvent l'utilisation de la désoxycytidine kinase pour la phosphorylation et la chloration subséquente dans des conditions contrôlées .

Méthodes de production industrielle

En milieu industriel, la production de this compound implique une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes pharmaceutiques strictes .

Analyse Des Réactions Chimiques

Types de réactions

Fludarabine-Cl subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent facilitée par des agents oxydants.

Réduction : L'opposé de l'oxydation, cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre, souvent observée dans les réactions d'halogénation.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des agents halogénants comme le chlore gazeux . Les réactions sont généralement réalisées à des températures et des pressions contrôlées pour assurer des rendements optimaux.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés fluorés et chlorés de la structure de la nucléoside d'origine. Ces dérivés présentent souvent une activité biologique accrue et des propriétés pharmacocinétiques améliorées .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour l'étude des analogues de la nucléoside et de leurs interactions avec l'ADN.

Biologie : Employé dans la recherche sur les processus cellulaires tels que la réplication et la réparation de l'ADN.

Mécanisme d'action

This compound exerce ses effets en inhibant la synthèse de l'ADN. Il est rapidement déphosphorylé en 2-fluoro-ara-A, puis phosphorylé de manière intracellulaire par la désoxycytidine kinase pour former le triphosphate actif, 2-fluoro-ara-ATP . Ce métabolite actif inhibe l'ADN polymérase alpha, la ribonucléotide réductase et l'amorce d'ADN, ce qui conduit à l'inhibition de la synthèse de l'ADN et à la destruction des cellules cancéreuses .

Applications De Recherche Scientifique

Fludarabine-Cl has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying nucleoside analogs and their interactions with DNA.

Biology: Employed in research on cellular processes such as DNA replication and repair.

Mécanisme D'action

Fludarabine-Cl exerts its effects by inhibiting DNA synthesis. It is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP . This active metabolite inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, leading to the inhibition of DNA synthesis and the destruction of cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Bendamustine : Un agent chimiothérapeutique ayant un mécanisme d'action différent, mais utilisé dans des contextes cliniques similaires.

Unicité

Fludarabine-Cl est unique dans sa capacité à inhiber la synthèse de l'ADN par le biais de multiples voies, notamment l'inhibition de l'ADN polymérase alpha, de la ribonucléotide réductase et de l'amorce d'ADN . Ce mécanisme d'action multiforme le rend particulièrement efficace contre certains types de cellules cancéreuses qui peuvent être résistantes à d'autres traitements .

Propriétés

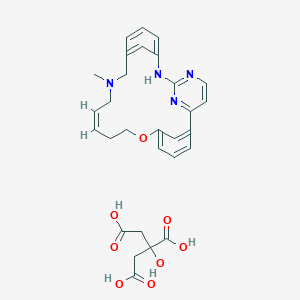

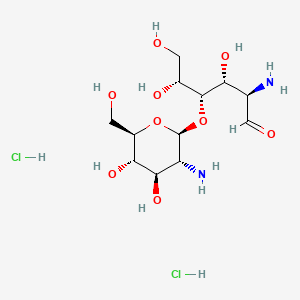

Formule moléculaire |

C10H11ClFN5O3 |

|---|---|

Poids moléculaire |

303.68 g/mol |

Nom IUPAC |

(2R,3R,4S,5S)-2-(6-amino-2-fluoropurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H11ClFN5O3/c11-1-3-5(18)6(19)9(20-3)17-2-14-4-7(13)15-10(12)16-8(4)17/h2-3,5-6,9,18-19H,1H2,(H2,13,15,16)/t3-,5-,6-,9-/m1/s1 |

Clé InChI |

HSCKXTNMVCTWGY-UUOKFMHZSA-N |

SMILES isomérique |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)F)N |

SMILES canonique |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CCl)O)O)F)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(Piperidin-1-ylmethyl)-1-propyl-1H-benzo[d]imidazol-2-yl)isophthalamide](/img/structure/B10830264.png)

![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;methane](/img/structure/B10830273.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate](/img/structure/B10830293.png)

![(4R)-4-(fluoromethyl)-3-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B10830301.png)